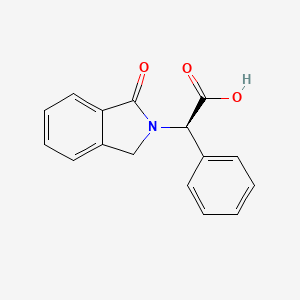
(2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid
カタログ番号:
B2355875
CAS番号:
1164474-12-7
分子量:
267.284
InChIキー:
PNOHRUSRGMQJPS-CQSZACIVSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Derivatization
- A study by Parve et al. (1998) discussed the synthesis of a related compound, (2R)-2-phenyl-2-[(2S)-tetrahydro-2-pyranyloxy]ethanoic acid, which serves as a versatile chiral derivatizing agent (CDA). This compound is used for the absolute configurational assignment, enantiomeric purity determination, and semipreparative resolution of secondary alcohols (Parve et al., 1998).
Multienzymatic Synthesis
- Gennaro et al. (2010) demonstrated the use of oxidoreductases in a one-pot operation to prepare enantiomerically pure diols, including derivatives similar to (2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid. This method shows promise for the synthesis of various enantiomerically pure compounds (Gennaro et al., 2010).
Domino Reactions in Synthesis
- Tolkunov et al. (2012) employed domino reactions for synthesizing a series of compounds, including 2-([1]benzothieno[2,3-c]pyridin-1-yl)benzoic acids and derivatives, highlighting the potential of domino reactions in creating complex structures related to this compound (Tolkunov et al., 2012).
Spectral Properties of Derivatives
- Galanin et al. (2007) researched the spectral properties of derivatives of this compound, which is crucial for understanding the chemical and physical behavior of these compounds (Galanin et al., 2007).
Solvent-Free Synthesis
- A study by Csende et al. (2011) focused on the solvent-free synthesis of similar isoindolone derivatives, providing a more environmentally friendly approach to synthesizing these types of compounds (Csende et al., 2011).
Novel Methods for Preparation
- Tkachuk et al. (2020) developed a new method for synthesizing benzoic acid derivatives, showcasing innovative approaches to preparing compounds related to this compound (Tkachuk et al., 2020).
Antimicrobial Agents
- Sah et al. (2011) synthesized a series of phthalyl substituted imidazolones and Schiff bases from related compounds, highlighting the antimicrobial potential of these derivatives (Sah et al., 2011).
特性
IUPAC Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-13-9-5-4-8-12(13)10-17(15)14(16(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,19,20)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOHRUSRGMQJPS-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1[C@H](C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methy...
Cat. No.: B2355794
CAS No.: 1207005-08-0
3-[[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4...
Cat. No.: B2355795
CAS No.: 2380084-44-4
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thi...
Cat. No.: B2355796
CAS No.: 1207021-65-5
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carbox...
Cat. No.: B2355799
CAS No.: 1006483-65-3; 1431965-76-2
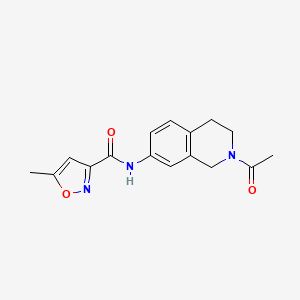
![3-[[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355795.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/no-structure.png)
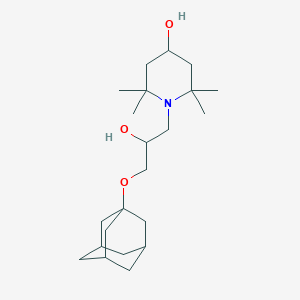
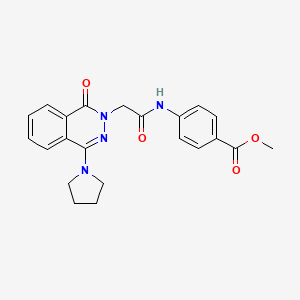

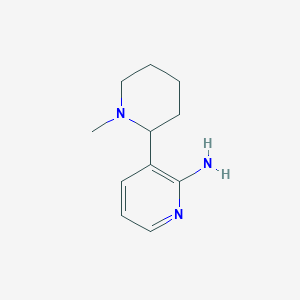

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2355808.png)
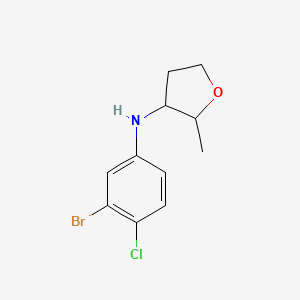
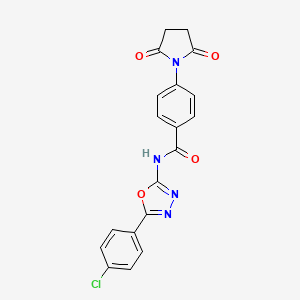
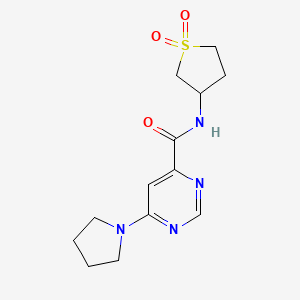
![2-Chloro-N-methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B2355814.png)
